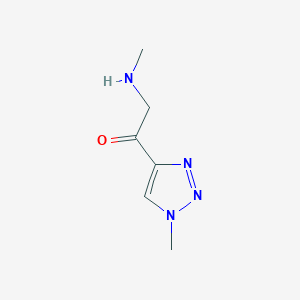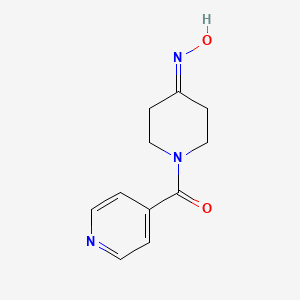
1-Isonicotinoylpiperidin-4-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isonicotinoylpiperidin-4-one oxime is a biochemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is of significant interest in the field of proteomics research and has various applications in scientific research.
Métodos De Preparación
The synthesis of 1-isonicotinoylpiperidin-4-one oxime involves several steps. One common method includes the reaction of piperidin-4-one with isonicotinoyl chloride in the presence of a base to form 1-isonicotinoylpiperidin-4-one. This intermediate is then reacted with hydroxylamine hydrochloride to yield the oxime derivative .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1-Isonicotinoylpiperidin-4-one oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxime group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Isonicotinoylpiperidin-4-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 1-isonicotinoylpiperidin-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
1-Isonicotinoylpiperidin-4-one oxime can be compared with other similar compounds, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.
Matrine: Known for its antimicrobial and anticancer properties.
Berberine: An isoquinoline alkaloid with a wide range of pharmacological effects.
Tetrandine: Exhibits antiproliferative and antimetastatic effects.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(4-hydroxyiminopiperidin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C11H13N3O2/c15-11(9-1-5-12-6-2-9)14-7-3-10(13-16)4-8-14/h1-2,5-6,16H,3-4,7-8H2 |
Clave InChI |
LBBSIUAHFAQYED-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=NO)C(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


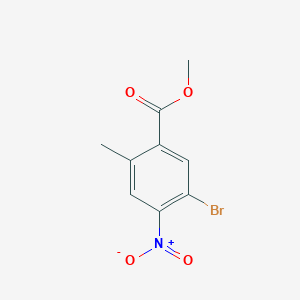
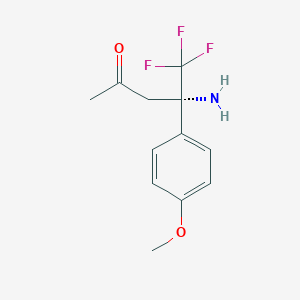
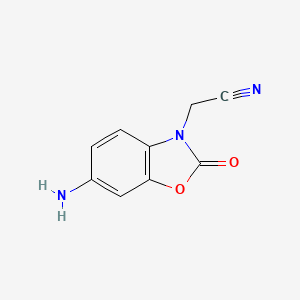
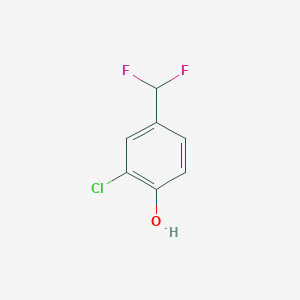
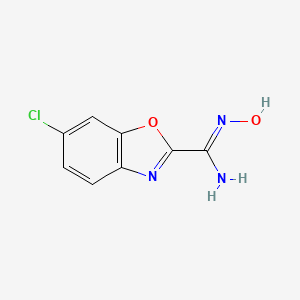
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid](/img/structure/B13170735.png)
![Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170749.png)
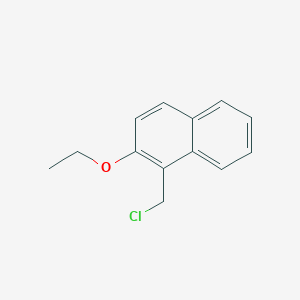

![Benzyl[3-(fluoromethyl)pentan-3-yl]amine](/img/structure/B13170763.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
